((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-[(3-methylpyrazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-3-16-9(6-15-5-4-8(2)14-15)12-13-11(16)19-7-10(17)18/h4-5H,3,6-7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKXBUOLMJCUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)CN2C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body, which could be various enzymes, receptors, or other proteins. The compound could act by binding to these targets, altering their function, and thereby affecting various biochemical pathways .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would determine its bioavailability and the duration of its action. Factors such as the compound’s chemical structure, its solubility, and the presence of functional groups could influence these properties .
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These could range from changes in cell signaling and gene expression to alterations in cellular metabolism .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biological Activity
((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid (CAS: 1005615-27-9) is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory, anticancer, and antioxidant properties based on various studies and findings.
The molecular formula of the compound is C11H15N5O2S, with a molecular weight of approximately 281.33 g/mol. The structure features a triazole ring linked to a thioacetic acid moiety, which is critical for its biological interactions.
1. Anti-inflammatory Activity
Compounds containing the 1,2,4-triazole moiety have shown significant anti-inflammatory properties. In particular, studies have indicated that derivatives of triazoles can inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Celecoxib | 21.53 | 3.33 | High |
| Compound A (triazole derivative) | 593.5 | 21.53 | 27.6 |
In vivo studies using carrageenan-induced rat paw edema have demonstrated that certain triazole derivatives exhibit potent anti-inflammatory effects comparable to standard medications such as indomethacin and meloxicam .
2. Anticancer Activity
Research indicates that this compound and its derivatives have potential anticancer properties. For example, compounds derived from triazoles have been tested against various cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HCT116 (Colon) | Triazole Derivative A | 6.2 |
| T47D (Breast) | Triazole Derivative B | 27.3 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
3. Antioxidant Activity
Antioxidant properties are also significant for this compound class. Studies have shown that triazole derivatives can effectively scavenge free radicals and reduce oxidative stress markers such as nitric oxide (NO) and reactive oxygen species (ROS):
| Measurement | Triazole Derivative A | Control |
|---|---|---|
| NO Production Inhibition (%) | 62% | 52% |
This antioxidant activity is crucial for potential therapeutic applications in diseases characterized by oxidative stress .
Case Studies
Several case studies highlight the biological activity of this compound:
- Inflammation Model : In a study involving LPS-stimulated macrophages, triazole derivatives demonstrated a marked reduction in pro-inflammatory cytokines TNF-α and IL-6, indicating their utility in treating inflammatory diseases .
- Cancer Cell Line Studies : Various triazole derivatives were screened against breast and colon cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including those similar to ((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid. Research has shown that sulfur-containing triazole compounds exhibit promising antibacterial and antifungal properties. For instance, derivatives of 4-amino-5-(phenyl)-4H-1,2,4-triazole have demonstrated effective inhibition against various bacterial strains and yeast-like fungi .
Case Study: Antimicrobial Evaluation
A study synthesized several triazole derivatives and evaluated their antimicrobial activity using agar-well diffusion methods. Some compounds showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens . The structural features of these compounds suggest that modifications can enhance their efficacy.
Antifungal Properties
The presence of both triazole and pyrazole rings in the compound suggests potential antifungal applications. Triazoles are well-known for their ability to inhibit fungal sterol synthesis, making them valuable in treating fungal infections. Compounds with similar structures have been reported to effectively combat resistant strains of fungi.
Fungicides
Due to their antifungal properties, triazole derivatives are being explored as fungicides in agriculture. Their ability to disrupt fungal cell wall synthesis positions them as candidates for protecting crops from fungal diseases. Research indicates that compounds like this compound may serve as effective agents in agricultural fungicide formulations .
Case Study: Agricultural Efficacy
A study demonstrated the effectiveness of triazole-based fungicides in controlling plant diseases caused by pathogens such as Fusarium and Botrytis. The application of these compounds not only reduced disease incidence but also improved crop yield .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simple organic precursors. The process includes:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the pyrazole moiety via condensation reactions.
- Thioacetic acid derivatization to achieve the final structure.
These synthetic routes are crucial for optimizing yields and purity for further biological evaluation .
Comparison with Similar Compounds
Pyridinyl vs. Pyrazolyl Substituents
- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Replaces the pyrazole group with a 3-pyridinyl ring and incorporates an acetamide terminus. This modification enhances lipophilicity, making VUAA1 a potent Orco receptor activator in insects .
- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Features a 2-pyridinyl group and a longer 4-butylphenyl chain, resulting in Orco antagonism .
- Antimicrobial Derivatives: Pyridin-4-yl substituents in compounds like 1-((4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one exhibit MIC values of 31.25 μg/mL against Pseudomonas aeruginosa .
However, pyridinyl groups improve π-π stacking interactions in receptor binding .
Acetic Acid vs. Acetamide Termini
- 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid (7a) : The free carboxylic acid group increases hydrophilicity (melting point: 109–111°C) , favoring solubility in polar solvents.
- VUAA1 and OLC15 : Acetamide termini enhance lipid solubility, critical for crossing insect cuticles .
Comparison Insight : The acetic acid group in the target compound may limit bioavailability in hydrophobic environments but could improve water solubility for formulation purposes.
Physicochemical Properties
Key Observations :
Orco Receptor Modulation
- VUAA1 : Activates Orco receptors at 100 μM, enabling insect odorant receptor studies .
- OLC15 : Antagonizes Orco with higher potency due to 2-pyridinyl and 4-butylphenyl groups .
Comparison : The target compound’s 3-methylpyrazole group may lack the aromaticity required for Orco interaction, suggesting divergent applications.
Antimicrobial Activity
Pyridin-4-yl derivatives demonstrate significant activity against Gram-negative bacteria, likely due to membrane disruption . The target compound’s pyrazole group, being less basic than pyridine, might reduce ionizable interactions with bacterial membranes.
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A widely reported approach involves the cyclization of thiosemicarbazides with α-haloketones or esters. For example, 4-phenyl-5-(2-(phenylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1 ) serves as a common intermediate in analogous syntheses. This thione reacts with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (triethylamine) to form ethyl 2-((4-substituted-triazol-3-yl)thio)acetate derivatives. Subsequent hydrazinolysis with hydrazine hydrate yields the corresponding acetohydrazide, which can be further functionalized.
Stepwise Preparation of this compound
Synthesis of 4-Ethyl-5-[(3-Methyl-1H-Pyrazol-1-yl)Methyl]-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol precursor is synthesized via a two-step protocol:
Step 1: Formation of the Triazole Core
A mixture of thiosemicarbazide and ethyl 2-chloroacetoacetate undergoes cyclocondensation in refluxing ethanol to yield 4-ethyl-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol. Substitution of the chloromethyl group with 3-methyl-1H-pyrazole is achieved through nucleophilic displacement using potassium carbonate in DMF.
Step 2: Thiol Activation
The thiol group at the 3-position is activated for subsequent alkylation by deprotonation with a mild base (e.g., potassium hydroxide) in a polar aprotic solvent.
Alkylation with Ethyl Bromoacetate
The triazole-thiol intermediate reacts with ethyl bromoacetate in DMF at 60–80°C for 6–8 hours to form ethyl ((4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetate. Triethylamine is often added to scavenge hydrogen bromide, driving the reaction to completion.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60–80°C |
| Time | 6–8 hours |
| Base | Triethylamine |
| Yield | 75–80% |
Saponification to the Carboxylic Acid
The ethyl ester undergoes hydrolysis in aqueous sodium hydroxide (2M) at reflux for 3–4 hours. Acidification with hydrochloric acid precipitates the target compound as a white solid.
Optimization Note
Microwave-assisted hydrolysis reduces reaction time to 30 minutes while maintaining yields above 85%.
Alternative Pathways and Mechanistic Insights
One-Pot Multi-Component Reactions
A novel three-component reaction involving hydrazine, carbon disulfide, and a pyrazole-containing aldehyde could streamline synthesis. This method remains theoretical for the target compound but has proven effective for simpler triazole-thioethers.
Analytical Characterization and Quality Control
Critical characterization data for the target compound include:
Spectroscopic Data
- 1H NMR (DMSO-d6): δ 1.19 (t, J = 7.2 Hz, 3H, CH2CH3), 2.76 (s, 3H, pyrazole-CH3), 4.11 (q, J = 7.2 Hz, 2H, CH2CH3), 5.65 (s, 2H, SCH2CO2H).
- IR (KBr): 3295 cm−1 (N-H), 1743 cm−1 (C=O), 1218 cm−1 (C-S).
Purity Assessment
HPLC analysis with a C18 column (MeCN:H2O = 70:30) shows ≥98% purity when the recrystallization solvent is optimized to ethanol-water (3:1).
Industrial-Scale Considerations and Green Chemistry
Solvent Selection and Recovery
DMF, while effective, poses environmental and health risks. Substitution with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) improves sustainability without compromising yield.
Catalytic Innovations
Immobilized lipase catalysts have been explored for ester hydrolysis steps, reducing alkali waste and improving atom economy.
Q & A
Q. What are the standard synthetic protocols for preparing ((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid?
The compound is synthesized via nucleophilic substitution of a triazole-thiol intermediate with sodium monochloroacetate in an aqueous medium. For example, 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol reacts with sodium monochloroacetate under reflux, followed by acidification with acetic acid to yield the target acid . Purification typically involves recrystallization from ethanol or dichloromethane extraction .
Q. How can researchers confirm the purity and structural integrity of this compound?
High-performance liquid chromatography with diode-array detection (HPLC-DAD) is recommended for purity assessment, as demonstrated for structurally similar 1,2,4-triazole derivatives . Crystallographic refinement using programs like SHELXL (via SHELXTL) ensures structural validation, particularly for resolving bond lengths and angles in the triazole and pyrazole moieties .
Q. What solvents and conditions optimize the solubility of this compound for in vitro assays?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. Solubility can be enhanced by forming sodium or potassium salts via reaction with NaOH/KOH in aqueous ethanol .
Advanced Research Questions
Q. How do substituents on the triazole and pyrazole rings influence antimicrobial activity?
Substituents like N-ethyl or N-methyl groups significantly modulate bioactivity. For example, replacing N-methyl with N-ethyl in analogous triazole derivatives reduced the MBC (minimum bactericidal concentration) against Pseudomonas aeruginosa from 125 µg/mL to 62.5 µg/mL . Table 1 summarizes key structure-activity relationships (SAR):
| Substituent (R) | Target Microbe | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| N-methyl | P. aeruginosa | 31.25 | 125 |
| N-ethyl | P. aeruginosa | 31.25 | 62.5 |
Q. What methodological considerations are critical for resolving contradictory bioactivity data across studies?
Contradictions often arise from variations in assay conditions (e.g., pH, inoculum size) or substituent electronic effects. For example, electron-withdrawing groups (e.g., trifluoromethyl) may enhance membrane permeability but reduce solubility, complicating dose-response interpretations. Standardizing protocols using CLSI guidelines and controlling for solvent effects (e.g., DMSO concentration ≤1%) are essential .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes?
Molecular docking with software like AutoDock Vina can predict binding affinities to targets like pJNK (implicated in breast cancer). For instance, derivatives with 4-isopropyl and 4-methoxybenzyl groups showed IC₅₀ values of 4.78 µM against MCF-7 cells, attributed to hydrophobic interactions with the kinase active site .
Q. What advanced analytical techniques are suitable for studying degradation products under stress conditions?
LC-MS/MS coupled with forced degradation studies (acid/base hydrolysis, thermal stress) identifies major impurities. For example, a mass balance of 100% was achieved for a related triazole-acetic acid compound, with degradation products quantified via peak area normalization in HPLC .
Methodological Challenges and Solutions
Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?
Low yields may result from incomplete substitution at the triazole-thiol group. Optimizing the molar ratio (e.g., 1:1.2 thiol:monochloroacetate) and reaction time (6–8 hours under reflux) improves efficiency . Microwave-assisted synthesis (e.g., 100°C, 30 min) can also enhance reaction rates for analogous triazoles .
Q. What strategies mitigate crystallinity issues during X-ray diffraction analysis?
Slow evaporation from a 1:1 ethanol/water mixture often produces high-quality crystals. If twinning occurs, SHELXD (for structure solution) and TWINLAW (for refining twinned data) are effective tools .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for structurally similar derivatives?
Discrepancies may arise from differences in microbial strains, assay endpoints (MIC vs. MBC), or substituent positioning. For example, 3,4-dimethoxyphenyl substituents exhibit stronger antifungal activity than 2,4-dimethoxy analogs due to improved membrane interaction . Cross-referencing biological data with physicochemical properties (e.g., logP, H-bond donors) using QSAR models can clarify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
